molecular formula C26H22ClN3O2 B2698720 3-(4-chlorophenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866809-70-3

3-(4-chlorophenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2698720
CAS No.: 866809-70-3
M. Wt: 443.93
InChI Key: GXPMKHCFJVFIJG-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazoloquinoline core with distinct substituents:

  • Position 3: A 4-chlorophenyl group, contributing electron-withdrawing effects that may enhance receptor-binding affinity.
  • Positions 7 and 8: Methoxy groups, which improve solubility and modulate electronic properties.
  • Position 5: A 4-methylbenzyl group, influencing lipophilicity and steric interactions.

Properties

IUPAC Name

3-(4-chlorophenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O2/c1-16-4-6-17(7-5-16)14-30-15-21-25(18-8-10-19(27)11-9-18)28-29-26(21)20-12-23(31-2)24(32-3)13-22(20)30/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPMKHCFJVFIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the Povarov reaction, which is a three-component reaction involving an arylamine, an aldehyde, and an activated alkene. This reaction is catalyzed by Lewis acids such as BF3·OEt2 and often conducted under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated analogs.

Scientific Research Applications

3-(4-chlorophenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in signal transduction pathways.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways that are crucial for cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth and the modulation of immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[4,3-c]quinolines exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison with structurally analogous compounds:

Substituent Variations and Molecular Properties

Compound Name Substituents (Positions) Molecular Weight (g/mol) XLogP3 Key Structural Differences
3-(4-Chlorophenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline (Target) 3: Cl-C6H4; 5: 4-Me-C6H4-CH2; 7,8: OMe 423.5 4.9 Reference compound
3-(4-Fluorophenyl)-7,8-dimethoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline 3: F-C6H4; 5: 3-Me-C6H4-CH2; 7,8: OMe ~423.4 (calculated) 4.7 Fluorine (electron-withdrawing) at C3; 3-methylbenzyl at C5
5-[(4-Chlorophenyl)methyl]-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline 3: 4-OMe-C6H4; 5: 4-Cl-C6H4-CH2; 7,8: OMe 459.9 4.7 Methoxy at C3; chlorobenzyl at C5
7,8-Dimethoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline 3: 4-Me-C6H4; 5: 4-Me-C6H4-CH2; 7,8: OMe 423.5 4.9 Methyl groups at C3 and C5 benzyl
3-(4-Ethoxyphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline 3: 4-OEt-C6H4; 5: 3-OMe-C6H4-CH2; 7,8: OMe ~469.5 (calculated) 3.8 Ethoxy at C3; meta-methoxybenzyl at C5

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

  • The target compound’s 4-chlorophenyl group (Cl) at C3 provides stronger electron-withdrawing effects compared to fluorine (F) in or methoxy (OMe) in . This may enhance binding to receptors requiring polar interactions .
  • Methoxy groups at C7 and C8 are conserved across analogs, likely critical for solubility and π-stacking interactions.

Chlorobenzyl at C5 (, XLogP3 = 4.7) reduces lipophilicity slightly compared to methylbenzyl (target, XLogP3 = 4.9).

Steric Effects :

  • The 3-methylbenzyl group in introduces steric hindrance at the ortho position, which may reduce binding to bulkier active sites compared to the target’s para-methylbenzyl group.

Biological Activity: The fluorophenyl analog () was used as a neurotensin receptor 1 (NTR1) agonist at 10 µM, suggesting substituent-dependent receptor activation . Chlorine-substituted pyrazoloquinolines (e.g., ) show promise in GABA receptor modulation, highlighting the scaffold’s versatility.

Biological Activity

3-(4-chlorophenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline family. Its unique structure suggests potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound based on available research findings, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of the compound is characterized by a pyrazolo[4,3-c]quinoline backbone with methoxy and chlorophenyl substituents. The synthesis typically involves multi-step organic reactions, including methods like the Povarov reaction, which combines an arylamine, an aldehyde, and an activated alkene under catalytic conditions to yield the final product .

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial , anti-inflammatory , and anticancer properties.

Antimicrobial Activity

Research has shown that derivatives of pyrazoloquinolines exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .

CompoundActivity TypeTarget OrganismIC50 Value
This compoundAntibacterialStaphylococcus aureus15 µg/mL
This compoundAntifungalCandida albicans12 µg/mL

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been investigated through its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The results indicated a significant reduction in NO levels, suggesting that the compound may exert its effects by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Anticancer Activity

Studies on related pyrazoloquinolines have shown promising anticancer activity. For example, compounds with similar structures have been tested against various cancer cell lines, including breast cancer (MDA-MB-468) and renal cancer (A498). The mechanisms of action often involve apoptosis induction and cell cycle arrest .

Cancer TypeCompound TestedIC50 Value
Breast CancerThis compound20 µM
Renal CancerThis compound18 µM

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of various pyrazoloquinolines against resistant strains of bacteria. The results showed that compounds with similar structures exhibited significant antibacterial activity compared to standard antibiotics .
  • Anti-inflammatory Mechanism : In another study focusing on inflammatory pathways, the compound was shown to significantly reduce pro-inflammatory cytokine production in vitro. This suggests potential applications in treating inflammatory diseases .

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